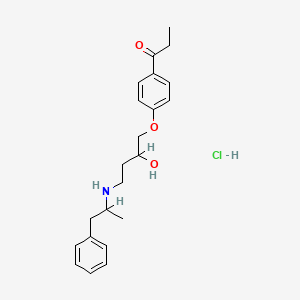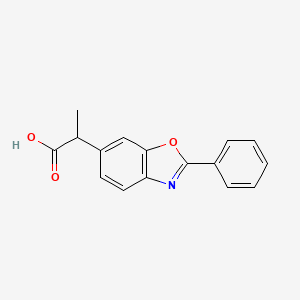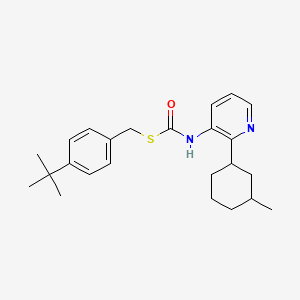
2(3H)-benzoxazolone, 3-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-benzoxazolone, 3-(trimethylsilyl)- is a compound that features a benzoxazolone core structure with a trimethylsilyl group attached. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-benzoxazolone, 3-(trimethylsilyl)- typically involves the introduction of the trimethylsilyl group to the benzoxazolone core. One common method is the reaction of benzoxazolone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism, where the alcohol group of benzoxazolone attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-benzoxazolone, 3-(trimethylsilyl)- can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Tris(trimethylsilyl)silane under mild conditions.
Substitution: Trimethylsilyl chloride and a base such as triethylamine.
Major Products Formed
Oxidation: Hydroperoxides.
Reduction: Reduced benzoxazolone derivatives.
Substitution: Various substituted benzoxazolone derivatives depending on the reagents used.
Applications De Recherche Scientifique
2(3H)-benzoxazolone, 3-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols during chemical synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(3H)-benzoxazolone, 3-(trimethylsilyl)- involves its ability to act as a protecting group for hydroxyl groups. The trimethylsilyl group can be introduced to hydroxyl groups, rendering them inert and preventing unwanted reactions during synthesis. This protection is temporary and can be removed under specific conditions, allowing the original hydroxyl group to be restored .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the benzoxazolone core.
Tris(trimethylsilyl)silane: Contains multiple trimethylsilyl groups and is used as a radical-based reducing agent.
Trimethylsilyl chloride: Commonly used for introducing trimethylsilyl groups to other molecules.
Uniqueness
2(3H)-benzoxazolone, 3-(trimethylsilyl)- is unique due to the combination of the benzoxazolone core and the trimethylsilyl group. This combination imparts specific chemical properties that make it useful in various applications, particularly in protecting hydroxyl groups during synthesis .
Propriétés
Numéro CAS |
43112-42-1 |
|---|---|
Formule moléculaire |
C10H13NO2Si |
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
3-trimethylsilyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H13NO2Si/c1-14(2,3)11-8-6-4-5-7-9(8)13-10(11)12/h4-7H,1-3H3 |
Clé InChI |
GEAIAYGCKRZWRD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1C2=CC=CC=C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


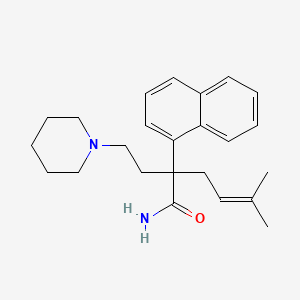
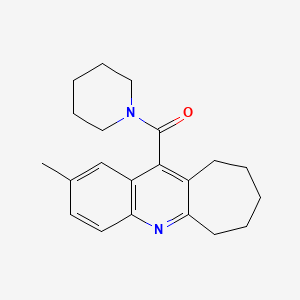
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
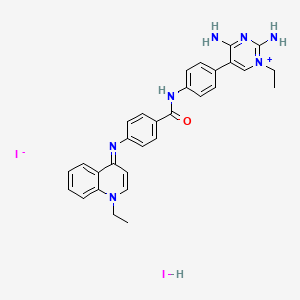

![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
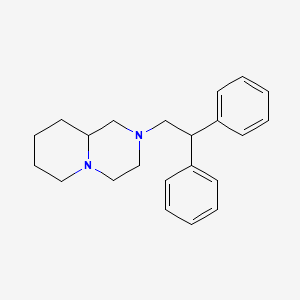
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
